2',3,4-Trichlorobiphenyl
Overview
Description
2,3’,4’-Trichlorobiphenyl is a polychlorinated biphenyl compound where three hydrogen atoms on the biphenyl structure are replaced by chlorine atoms at positions 2, 3’, and 4’.
Mechanism of Action
Target of Action
The primary target of 2,3’,4’-Trichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,3’,4’-Trichlorobiphenyl interacts with its primary target, the Estrogen receptor, by binding to it . This interaction leads to the regulation of the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Biochemical Pathways
It is known that the compound’s interaction with the estrogen receptor can influence various downstream effects related to the regulation of eukaryotic gene expression .
Result of Action
The molecular and cellular effects of 2,3’,4’-Trichlorobiphenyl’s action primarily involve the regulation of the circadian clock. By inhibiting the basal and circadian expression of the core circadian component PER1, 2,3’,4’-Trichlorobiphenyl can influence the regulation of various biological processes .
Biochemical Analysis
Biochemical Properties
2,3’,4’-Trichlorobiphenyl interacts with various enzymes and proteins. It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and plays a role in cell-cycle regulation . It’s likely to play an important role in the development and maturation of many tissues .
Cellular Effects
The cellular effects of 2,3’,4’-Trichlorobiphenyl are significant. It has been found to be more potent than N-nitrosodimethylamine, a strong carcinogen activated by CYP2E1 . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Molecular Mechanism
The molecular mechanism of 2,3’,4’-Trichlorobiphenyl involves binding to the aryl hydrocarbon receptor, disrupting cell function by altering the transcription of genes . This mainly induces the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4’-Trichlorobiphenyl change over time. For example, it has been found that the initial reaction is dominated by OH addition to form the PCB–OH adducts . Over time, these adducts can further react, leading to changes in cellular function .
Metabolic Pathways
2,3’,4’-Trichlorobiphenyl is involved in various metabolic pathways. It can be metabolized to PCB8 and PCB18 through dechlorination and rearrangement in different parts of maize seedlings . This process involves various enzymes and cofactors .
Transport and Distribution
2,3’,4’-Trichlorobiphenyl is transported and distributed within cells and tissues. The presence of sulfonated graphene (SG) significantly promoted the maximum accumulation amount of 2,3’,4’-Trichlorobiphenyl in roots by 112%, whereas reduced that in stems and leaves by 32 and 39%, respectively .
Preparation Methods
2,3’,4’-Trichlorobiphenyl can be synthesized through various methods. One common synthetic route involves the chlorination of biphenyl in the presence of a catalyst. The reaction conditions typically include elevated temperatures and the use of chlorine gas. Industrial production methods often involve the use of large-scale reactors where biphenyl is exposed to chlorine gas under controlled conditions to achieve the desired chlorination pattern .
Chemical Reactions Analysis
2,3’,4’-Trichlorobiphenyl undergoes several types of chemical reactions, including:
Reduction: Dechlorination can occur under reductive conditions, often using catalysts such as palladium on carbon nanotubes.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2,3’,4’-Trichlorobiphenyl has been utilized in various scientific research applications:
Comparison with Similar Compounds
2,3’,4’-Trichlorobiphenyl is similar to other polychlorinated biphenyls, such as 2,4,4’-Trichlorobiphenyl and 2,3,3’-Trichlorobiphenyl. These compounds share similar structural features and chemical properties but differ in the positions of the chlorine atoms on the biphenyl structure . The unique arrangement of chlorine atoms in 2,3’,4’-Trichlorobiphenyl can influence its reactivity and environmental behavior compared to its analogs.
Properties
IUPAC Name |
1,2-dichloro-4-(2-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMXLXBUOQMDHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040303 | |
Record name | 2',3,4-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38444-86-9 | |
Record name | PCB 33 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38444-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3',4'-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3,4-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Biphenyl, 2,3',4'-trichloro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3',4'-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLL2J67A0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the potential mechanisms of toxicity for 2,3',4-Trichlorobiphenyl in the brain?
A1: While the provided abstracts don't specifically investigate 2,3',4-Trichlorobiphenyl, they shed light on the toxicity of polychlorinated biphenyls (PCBs), a group of chemicals to which 2,3',4-Trichlorobiphenyl belongs. The research highlights that PCB exposure, particularly 2,2’,5,5’-tetrachlorobiphenyl (PCB52) and its metabolites, can induce significant toxicity in both rat glioma cells (C6) and primary mouse glial cells. [] This toxicity appears to stem from the impairment of key cellular processes in astrocytes, crucial cells for normal brain function. [] The study points to increased reactive oxygen species (ROS) generation, especially within mitochondria, as a potential mechanism for PCB-induced cellular damage. [] Although the exact mechanisms for 2,3',4-Trichlorobiphenyl remain to be elucidated, its structural similarity to PCB52 suggests potential overlapping toxicity pathways. Further research is needed to directly assess the specific effects and mechanisms of 2,3',4-Trichlorobiphenyl on brain cells.
Q2: How does the structure of PCBs relate to their environmental persistence?
A2: While the provided abstracts don't directly address the environmental persistence of 2,3',4-Trichlorobiphenyl, they highlight the role of plant exudates in promoting PCB degradation by rhodococcal rhizobacteria. [] This suggests that the structure of PCBs, including factors like the number and position of chlorine atoms, influences their susceptibility to microbial degradation in the environment. Further research is necessary to determine the specific environmental fate and persistence of 2,3',4-Trichlorobiphenyl.
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